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Compound of Interest

Compound Name: dodecane-2,11-dione

CAS No.: 7029-09-6

Cat. No.: B1594087 Get Quote

Strategic Context & Molecular Profile
Dodecane-2,11-dione (

, MW: 198.30 g/mol ) represents a class of symmetrical

-functionalized aliphatic chains often utilized as precursors for high-performance polyamides
and polyesters.

The primary challenge in elucidating this structure is not the identification of functional groups,

but the confirmation of regiochemistry (position 2,11 vs. 3,10 or 4,9) and the verification of

symmetry. In a drug development or materials science context, distinguishing this specific

isomer from its constitutional isomers (e.g., dodecane-3,10-dione) is critical for controlling

polymer crystallinity or metabolic stability.

Core Logic of Elucidation
The elucidation strategy relies on the "Symmetry Filter." Because the molecule is chemically

equivalent from both ends (

symmetry axis), the NMR spectra will display half the expected complexity of an asymmetrical
isomer.

Spectroscopic Strategy & Workflow
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The following workflow illustrates the decision matrix for confirming the structure, moving from

mass-based identification to connectivity and finally synthetic validation.

MS Analysis

Unknown Sample
(C12H22O2)

Mass Spectrometry (EI)
Objective: MW & End-Group Logic

 Determine MW (198)

FT-IR Spectroscopy
Objective: Functional Group (C=O)

 Confirm Diketone

McLafferty (m/z 58) Alpha Cleavage (m/z 43)

1H & 13C NMR
Objective: Symmetry & Connectivity

 Map Carbon Skeleton

Synthetic Validation
(Wacker Oxidation)

 Compare w/ Standard

Click to download full resolution via product page

Figure 1: Analytical workflow for the structural determination of dodecane-2,11-dione.

Mass Spectrometry (EI-MS)
Objective: Establish molecular weight and confirm the methyl-ketone motif via characteristic

fragmentation.

Primary Fragmentation Pathways
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Electron Ionization (70 eV) will yield a Molecular Ion (

) at m/z 198. However, the diagnostic power lies in the fragment ions.

McLafferty Rearrangement (Dominant): Long-chain methyl ketones undergo a specific

rearrangement involving the

-hydrogen.

Mechanism: Migration of a

-hydrogen to the carbonyl oxygen, followed by cleavage of the

bond.

Diagnostic Peak:m/z 58 (

).

Note: Both ends of the molecule can produce this fragment, reinforcing the presence of a

methyl ketone with at least a propyl chain attached.

-Cleavage:

Loss of Methyl:

(m/z 183).

Formation of Acylium Ion: m/z 43 (

). This is typically the base peak (100% abundance) in methyl ketones.

Table 1: Key MS Diagnostic Peaks

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


m/z Ion Identity Structural Implication

198 Confirms Molecular Formula

183 Loss of terminal methyl group

58
McLafferty Rearrangement

(Confirming 2-one position)

43 Acetyl group (Base Peak)

Infrared Spectroscopy (FT-IR)
Objective: Confirm the oxidation state of the oxygen atoms.

Carbonyl Stretch (

): A strong, sharp band at 1715

.

Differentiation: Esters would appear ~1735-1750

; Aldehydes ~1725

(with Fermi doublet). The 1715

value is diagnostic for acyclic, aliphatic ketones.

C-H Stretches: 2920-2850

(Methylene chain).

Nuclear Magnetic Resonance (NMR)
Objective: The definitive proof of structure. The symmetry of dodecane-2,11-dione renders the

two ends of the molecule magnetically equivalent.

H NMR (Proton) Analysis
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Solvent:

| Frequency: 400 MHz

Due to

symmetry, we observe signals for only half the molecule (6 carbons' worth of protons).

Methyl Termini (

):

Shift:

2.13 ppm.

Multiplicity: Singlet (s).

Integration: 6H (representing 2 x

).

Reasoning: Isolated methyls attached directly to a carbonyl.

-Methylenes (

):

Shift:

2.42 ppm.

Multiplicity: Triplet (t,

Hz).

Integration: 4H (representing 2 x

at C3 and C10).

Reasoning: Deshielded by the adjacent carbonyl; coupling to the
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-methylene.

-Methylenes (

):

Shift:

1.56 ppm.

Multiplicity: Multiplet (quintet-like).

Integration: 4H.

Bulk Methylenes (

):

Shift:

1.28 ppm.

Multiplicity: Broad singlet/multiplet.

Integration: 8H (C5, C6, C7, C8).

C NMR (Carbon) Analysis
Solvent:

| Decoupled

We expect exactly 6 signals for the 12 carbons.
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Carbon Type
Shift (

ppm)
Assignment

Carbonyl 209.1 C2, C11 (Ketone)

-Methylene 43.8 C3, C10

Methyl 29.9 C1, C12

-Methylene 23.9 C4, C9

Bulk 29.1 - 29.3 C5-C8 (Overlapping signals)

Synthetic Validation Protocol
Objective: To authoritatively validate the elucidated structure, one must synthesize the

authentic standard. The most robust route to methyl ketones from terminal olefins is the

Wacker Oxidation.

Protocol: Wacker Oxidation of 1,11-Dodecadiene
This protocol converts the terminal alkene groups of 1,11-dodecadiene directly into methyl

ketones.

Reagents:

Substrate: 1,11-Dodecadiene (CAS: 5876-87-9).

Catalyst:

(10 mol%).

Co-oxidant:

(1 equiv).

Atmosphere: Oxygen (
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, balloon pressure).

Solvent: DMF/Water (7:1).

Step-by-Step Methodology:

Setup: In a 50 mL round-bottom flask, dissolve

(0.5 mmol) and

(5 mmol) in DMF (20 mL) and

(3 mL).

Addition: Add 1,11-dodecadiene (5 mmol) slowly at room temperature.

Oxidation: Purge the flask with

and maintain under an oxygen balloon. Stir vigorously at 60°C for 6 hours. The solution
typically turns from green to black/brown.

Workup: Dilute with 3N HCl (cold) to break copper complexes. Extract with diethyl ether (

mL).

Purification: Wash organic layer with brine, dry over

, and concentrate. Purify via silica gel flash chromatography (Hexane:EtOAc 9:1).

Result: The product, dodecane-2,11-dione, is obtained as a white, low-melting solid or

colorless oil (depending on purity/ambient temp).

1,11-Dodecadiene
(Terminal Alkene)

Pd-Alkene Complex

 Coordination

PdCl2 / CuCl2
O2 / DMF / H2O

 Catalyst Cycle
Dodecane-2,11-dione

(Methyl Ketone)
 Wacker Oxidation
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Figure 2: Synthetic pathway for the validation of the target molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. 112-40-3 CAS MSDS (Dodecane) Melting Point Boiling Point Density CAS Chemical
Properties [chemicalbook.com]

3. Dodecane - Wikipedia [en.wikipedia.org]

To cite this document: BenchChem. [Technical Guide: Structural Elucidation of Dodecane-
2,11-dione]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1594087#structure-elucidation-of-dodecane-2-11-
dione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://webbook.nist.gov/chemistry/
https://pubchem.ncbi.nlm.nih.gov/compound/Dodecane
https://www.chemicalbook.com/ChemicalProductProperty_US_CB5678167.aspx
https://en.wikipedia.org/wiki/Dodecane
https://pubchem.ncbi.nlm.nih.gov/compound/Dodecane
https://www.benchchem.com/product/b1594087?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Dodecane
https://www.chemicalbook.com/ChemicalProductProperty_US_CB5678167.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB5678167.aspx
https://en.wikipedia.org/wiki/Dodecane
https://www.benchchem.com/product/b1594087#structure-elucidation-of-dodecane-2-11-dione
https://www.benchchem.com/product/b1594087#structure-elucidation-of-dodecane-2-11-dione
https://www.benchchem.com/product/b1594087#structure-elucidation-of-dodecane-2-11-dione
https://www.benchchem.com/product/b1594087#structure-elucidation-of-dodecane-2-11-dione
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594087?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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